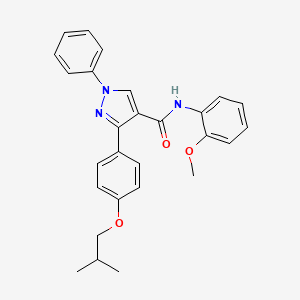![molecular formula C18H26N2O5S2 B4756782 [(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid](/img/structure/B4756782.png)
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid
Descripción general
Descripción
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid, also known as TBOA, is a chemical compound used in scientific research for its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. TBOA has been studied extensively for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and stroke.
Mecanismo De Acción
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid inhibits glutamate transporters by binding to their substrate binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels and can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid has been shown to have various biochemical and physiological effects in animal models. It can increase glutamate levels in the brain, leading to increased neuronal activity and seizures. It can also cause neurotoxicity and cell death in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid is a useful tool for studying the role of glutamate transporters in the brain and their potential as therapeutic targets. It can be used to study the effects of glutamate transporter dysfunction on neuronal activity and behavior. However, [(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid has limitations as well. It can cause neurotoxicity and cell death, and its effects on glutamate transporters may not be specific to certain subtypes.
Direcciones Futuras
There are several future directions for the study of [(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid and glutamate transporters. One direction is to develop more specific inhibitors of glutamate transporters that can be used in therapeutic applications. Another direction is to study the effects of glutamate transporter dysfunction in various neurological disorders, such as epilepsy and stroke. Additionally, the role of glutamate transporters in other physiological processes, such as learning and memory, could be explored further.
Aplicaciones Científicas De Investigación
[(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid is primarily used in scientific research to study the role of glutamate transporters in the brain. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders. [(2-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)thio]acetic acid can be used to inhibit glutamate transporters and study their effects on neuronal activity and behavior.
Propiedades
IUPAC Name |
2-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-18(2,3)14-4-6-15(7-5-14)27(24,25)20-10-8-19(9-11-20)16(21)12-26-13-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYOLVRVGTJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)sulfanyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-hydroxypropyl)-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4756703.png)
![ethyl 4-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B4756710.png)
![ethyl 4-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzoate](/img/structure/B4756713.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4756724.png)
![{3-amino-6-[chloro(difluoro)methyl]-4-methylthieno[2,3-b]pyridin-2-yl}(2,4-difluorophenyl)methanone](/img/structure/B4756730.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4756745.png)
![N-(5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4756753.png)


![2-{2-[4-(cyclohexylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4756766.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-methylbenzamide](/img/structure/B4756774.png)
![4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid](/img/structure/B4756794.png)